molecular formula C25H31NO5S B2823952 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005141-20-7

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate

Cat. No. B2823952
CAS RN: 1005141-20-7
M. Wt: 457.59
InChI Key: YXOIJWVOPLUIGT-UHFFFAOYSA-N
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Description

The compound “4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate” is a complex organic molecule. It contains a 7-oxabicyclo[2.2.1]heptane core, which is a bicyclic structure with an oxygen atom . This core is substituted with isopropyl and methyl groups . The molecule also contains a carbamate group (N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate), which consists of an amine (benzyl) and a sulfonyl group attached to a carbonyl .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the 7-oxabicyclo[2.2.1]heptane core. This could potentially be achieved through a Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . The carbamate group could then be introduced in a subsequent step, although the specifics would depend on the exact synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic core and the various substituents. The 7-oxabicyclo[2.2.1]heptane core is a rigid, three-dimensional structure, and the positions of the isopropyl and methyl groups on this core would have a significant impact on the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbamate group is known to participate in a variety of reactions, including hydrolysis and aminolysis . The 7-oxabicyclo[2.2.1]heptane core could potentially undergo reactions at the carbon-carbon double bond or at the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could potentially increase its polarity, affecting properties such as solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • The isolation and characterization of related bicyclic compounds, including studies on their reactivity and the formation of derivatives such as thiosulfonates or methyl sulfides through ring-opening reactions, highlight the compound's potential in synthetic chemistry applications (Guideri & Ponticelli, 2012).

Molecular Recognition and Complexation

  • Research into the complexation of related bicyclic azoalkanes with p-sulfonatocalix[4]arene demonstrates the significance of spherical shape complementarity in molecular recognition, which could be leveraged in the design of new host-guest systems for various applications (Bakirci, Koner, & Nau, 2005).

Antileukemic Activity

  • The synthesis and evaluation of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, showing activity against lymphocytic leukemia, indicate the potential therapeutic applications of related carbamate derivatives (Anderson, Heider, Raju, & Yucht, 1988).

Enzyme Inhibition

Antibacterial Activity

  • The preparation of sulfonamides derived from carvacrol and their high antibacterial activity against resistant Staphylococcus aureus strains indicate the compound's relevance in addressing antibiotic resistance (Oliveira et al., 2016).

Catalysis and Synthesis Techniques

  • Gold-catalyzed cycloisomerization of cyclopropenes leading to the formation of related bicyclic compounds showcases advancements in catalytic synthesis methods, offering new routes for the construction of complex molecular architectures (Miege, Meyer, & Cossy, 2010).

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-benzyl-N-(4-methylphenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5S/c1-18(2)25-15-14-24(4,31-25)22(16-25)30-23(27)26(17-20-8-6-5-7-9-20)32(28,29)21-12-10-19(3)11-13-21/h5-13,18,22H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOIJWVOPLUIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(=O)OC3CC4(CCC3(O4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate

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